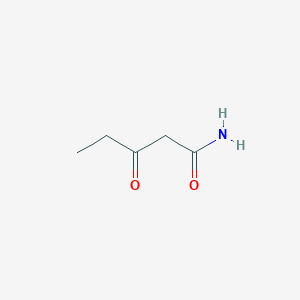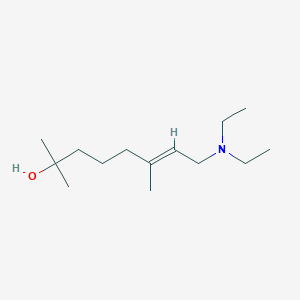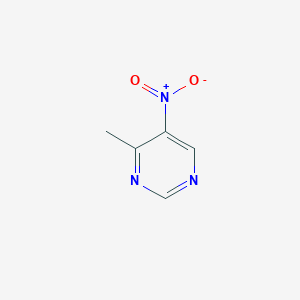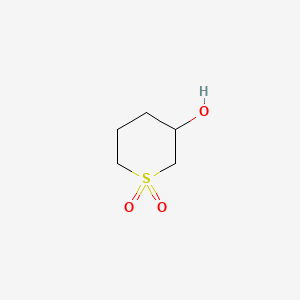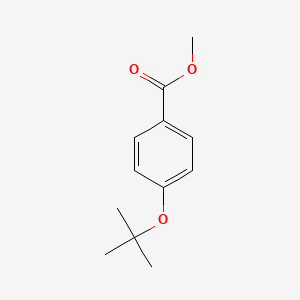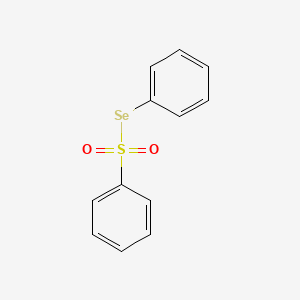
Phenyl(benzeneseleno)sulfonate
Descripción general
Descripción
Phenyl(benzeneseleno)sulfonate is an organoselenium compound with the molecular formula C12H10O2SSe and a molecular weight of 297.23 g/mol This compound is characterized by the presence of a phenyl group attached to a benzeneseleno group through a sulfonate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl(benzeneseleno)sulfonate can be synthesized through the reaction of benzeneselenol with phenylsulfonyl chloride under basic conditions. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the sulfonate ester bond .
Industrial Production Methods: The process may involve optimization of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl(benzeneseleno)sulfonate undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form benzeneselenol and phenylsulfonic acid.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Benzeneselenol and phenylsulfonic acid.
Substitution: Various substituted sulfonate esters.
Aplicaciones Científicas De Investigación
Phenyl(benzeneseleno)sulfonate has several applications in scientific research, including:
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in the development of selenium-based pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of phenyl(benzeneseleno)sulfonate involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, and its incorporation into organic molecules can enhance their reactivity and stability. The compound may exert its effects through the modulation of oxidative stress pathways and the inhibition of certain enzymes .
Comparación Con Compuestos Similares
Benzeneselenol: A simpler selenium-containing compound with similar reactivity.
Phenylsulfonic Acid: Lacks the selenium atom but shares the sulfonate functional group.
Phenylselenol: Contains a selenium atom but lacks the sulfonate group .
Uniqueness: Phenyl(benzeneseleno)sulfonate is unique due to the combination of a phenyl group, a benzeneseleno group, and a sulfonate linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research .
Propiedades
IUPAC Name |
phenylselanylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2SSe/c13-15(14,11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFSIZIPBQCTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[Se]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2SSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502615 | |
| Record name | Se-Phenyl benzenesulfonoselenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60805-71-2 | |
| Record name | Se-Phenyl benzenesulfonoselenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Sulfanylethylsulfanyl)butylsulfanyl]ethanethiol](/img/structure/B1625833.png)
![4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1625834.png)
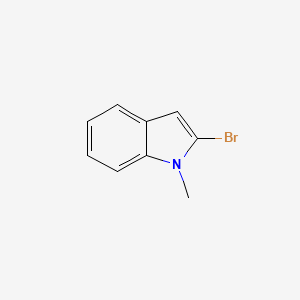
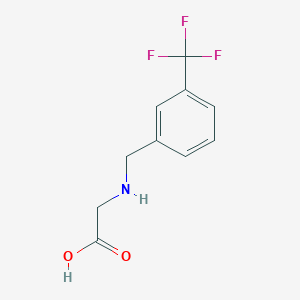
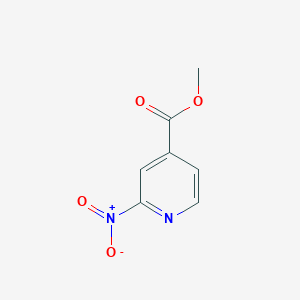
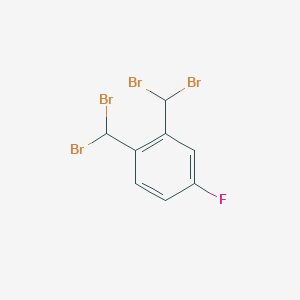
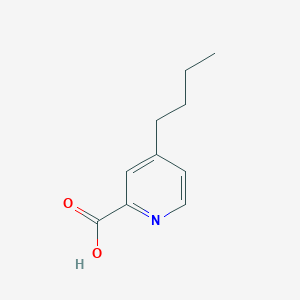
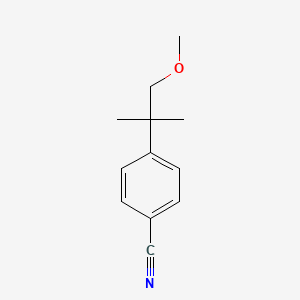
![3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione](/img/structure/B1625847.png)
